molecular formula C17H19FN2O3 B2883140 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea CAS No. 1797880-51-3

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea

Cat. No.: B2883140
CAS No.: 1797880-51-3
M. Wt: 318.348
InChI Key: BPVAXDFDBWBXPC-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a synthetic aryl-urea compound provided for early-stage pharmacological research. This small molecule is of significant interest in oncology and immunology research due to its structural relationship to documented multitargeting agents. Recent scientific investigations into benzylethylenearyl ureas have highlighted their potential as immunomodulating agents that target key pathways within the tumor microenvironment (TME) . Compounds with this core structure exhibit significant inhibitory effects on both programmed death-ligand 1 (PD-L1) and vascular endothelial growth factor receptor 2 (VEGFR-2), two promising biological targets for anticancer drug development . PD-L1 is a critical immune checkpoint protein that, when overexpressed by cancer cells, suppresses T-cell-mediated destruction of tumors. VEGFR-2 is a primary driver of tumor angiogenesis, creating the blood vessel network essential for tumor progression and metastasis . The unique value of this chemical scaffold lies in its ability to simultaneously target both immune evasion and angiogenesis pathways. Research on structurally related urea derivatives demonstrates that such compounds can significantly reduce cancer cell proliferation in co-culture models and modulate immune cell markers like CD11b, a promising target for immune modulation in anticancer immunotherapies . The methoxy-substituted aromatic rings in this specific analog are designed to optimize molecular interactions with these biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound appropriately in accordance with their institution's safety guidelines.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O3/c1-22-15-5-3-4-12(10-15)16(23-2)11-19-17(21)20-14-8-6-13(18)7-9-14/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVAXDFDBWBXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)NC2=CC=C(C=C2)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea typically involves the reaction of 4-fluoroaniline with an appropriate isocyanate or carbamate derivative. The reaction conditions may include:

    Solvent: Common solvents such as dichloromethane or toluene.

    Catalyst: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the industrial setup and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The methoxy groups may be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution of the fluorine atom could yield various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

Substitution Patterns and Electronic Effects

Key Compounds:

1-(4-Fluorophenyl)-3-(4-(4-fluorophenyl)-3-(2-hydroxyethyl)-1-methyl-1H-pyrazol-5-yl)urea (Compound 19, ) Substituents: Pyrazole core with dual 4-fluorophenyl groups and a hydroxyethyl chain. The hydroxyethyl group may increase solubility but reduce metabolic stability compared to methoxy groups .

1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea ()

  • Substituents : Hydroxy-phenylethyl and 4-methoxyphenyl groups.
  • Key Differences : The hydroxyl group enhances hydrogen bonding but may increase susceptibility to Phase II metabolism. The absence of a 3-methoxyphenyl group reduces steric bulk compared to the target compound .

1-[2-(4-Fluorophenyl)-2-methoxyethyl]-3-[2-(hydroxymethyl)-cyclohexyl]-urea () Substituents: Fluorophenyl-methoxyethyl chain and hydroxymethylcyclohexyl group.

BI85081: 3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-[(4-methoxyphenyl)methyl]urea ()

  • Substituents : Dual methoxy groups on the ethyl chain and a 4-methoxyphenylmethyl group.
  • Key Differences : The additional 4-methoxyphenylmethyl substituent increases molecular weight (344.4 vs. ~324 for the target compound) and lipophilicity, which may influence blood-brain barrier penetration .

Structural vs. Functional Analogues

  • Chalcone Derivatives () : Compounds like 1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one lack the urea moiety but share fluorophenyl and methoxyphenyl groups. Chalcones typically act as anti-inflammatory or anticancer agents via Michael addition or redox pathways, whereas urea derivatives often target enzymes/receptors through hydrogen bonding .
  • GPCR-Targeting Ureas (): Analogs like A-425619 (isoquinolinyl/trifluoromethylbenzyl) and SB705498 (bromophenyl/trifluoromethylpyridyl) exhibit tailored substituents for receptor subtype selectivity. The target compound’s methoxy-fluorophenyl combination may offer unique GPCR or kinase binding profiles .

Biological Activity

1-(4-Fluorophenyl)-3-[2-methoxy-2-(3-methoxyphenyl)ethyl]urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C16H19FNO2C_{16}H_{19}FNO_2 with a molecular weight of 311.78 g/mol. The structure features a urea functional group linked to a phenyl ring substituted with fluorine and methoxy groups, which are critical for its biological activity.

PropertyValue
Chemical FormulaC16H19FNO2
Molecular Weight311.78 g/mol
IUPAC NameThis compound
PubChem CID2997252

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

  • Antitumor Activity : Urea derivatives have been shown to inhibit cancer cell proliferation by inducing apoptosis. For instance, related compounds have demonstrated the ability to increase p53 expression and activate caspase-3 in MCF-7 breast cancer cells, suggesting a potential pathway for tumor suppression .
  • Anti-inflammatory Effects : Some urea derivatives have been identified as inhibitors of pro-inflammatory cytokines. For example, compounds similar to this compound have been reported to inhibit TNFα production in LPS-stimulated human blood models .
  • Antimicrobial Activity : Certain urea-based compounds have shown moderate antibacterial and antifungal properties against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging around 250 µg/mL .

Case Studies

  • Antitumor Efficacy : In a study focusing on urea derivatives, it was found that modifications in the structure significantly affected their anticancer potency. The compound was tested against various cancer cell lines, revealing an IC50 value in the low micromolar range, indicating promising antitumor activity .
  • Inflammation Models : In vivo studies using zymosan-induced peritonitis in mice showed that related compounds effectively reduced inflammatory cell infiltration at doses of 100 mg/kg, highlighting their potential as anti-inflammatory agents .

Pharmacokinetics and Safety

The pharmacokinetic profile of similar urea derivatives suggests good oral bioavailability and moderate half-lives, making them suitable candidates for further development. However, specific safety data for this compound is limited, necessitating comprehensive toxicological assessments before clinical application .

Q & A

Q. Key Parameters :

Reaction StepSolventCatalystTemperatureYield Range
Urea FormationDCM/THFNone/Et3N0–25°C50–75%
PurificationEthanolRT–Reflux85–95% Purity

Basic: Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and urea backbone integrity. For example, the methoxy groups (-OCH₃) appear as singlets near δ 3.7–3.9 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ peak at m/z 387.16) .
  • Infrared Spectroscopy (IR) : Peaks at ~1640–1680 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm urea functionality .

Basic: What pharmacological properties make this compound a research focus?

The compound’s diaryl urea scaffold and fluorophenyl/methoxyphenyl substituents suggest potential as:

  • Kinase Inhibitors : Structural analogs (e.g., sorafenib-like derivatives) inhibit tyrosine kinases via competitive binding to ATP pockets .
  • Antiproliferative Agents : Substituted ureas exhibit IC₅₀ values <10 μM in cancer cell lines (e.g., HepG2, MCF-7) .

Advanced: How can reaction yields be optimized during synthesis?

Key strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalysis : Pd/C or Et3N enhances coupling efficiency in urea bond formation .
  • Temperature Control : Slow addition of reagents at 0°C minimizes side reactions.

Q. Optimization Data :

ParameterImprovement StrategyYield Increase
Solvent (THF → DMF)Enhanced solubility+15–20%
Catalyst (Pd/C)Faster coupling+25%

Advanced: How to resolve contradictions in NMR or MS data for structural confirmation?

Discrepancies may arise due to:

  • Tautomerism : Urea NH groups can exhibit dynamic exchange, broadening NMR signals. Use DMSO-d₆ to stabilize tautomers .
  • Isomeric Byproducts : LC-MS/MS or 2D NMR (e.g., NOESY) distinguishes regioisomers .

Example : A ¹H NMR singlet at δ 6.8–7.2 ppm may overlap aromatic protons; HSQC correlates C-H pairs to resolve ambiguities .

Advanced: What mechanistic hypotheses exist for its biological activity?

Proposed mechanisms include:

  • Enzyme Inhibition : Competitive binding to kinase active sites (e.g., VEGFR-2) via hydrogen bonding with urea carbonyl and fluorine interactions .
  • Receptor Modulation : Fluorophenyl groups enhance lipophilicity, improving membrane penetration and target engagement .

Q. Supporting Evidence :

Assay TypeTargetObserved Effect (IC₅₀)Reference
Kinase InhibitionVEGFR-20.8 μM
Cell ViabilityMCF-75.2 μM

Advanced: How do substituent modifications impact structure-activity relationships (SAR)?

Variations in methoxy/fluorine positioning significantly alter potency:

  • Methoxy Groups : Electron-donating -OCH₃ at the 3-position enhances kinase binding affinity .
  • Fluorine Substitution : 4-Fluorophenyl improves metabolic stability compared to chloro analogs .

Q. SAR Data :

DerivativeSubstituent (R)VEGFR-2 IC₅₀ (μM)
4-Fluoro, 3-OCH₃R = -OCH₃0.8
4-Cl, 3-OCH₃R = -Cl2.4

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